Eriodictyol 7-glucuronide

Übersicht

Beschreibung

Eriodictyol 7-glucuronide is a flavonoid compound that belongs to the flavanones subclass. It is a glucuronide conjugate of eriodictyol, which is abundantly found in various medicinal plants, citrus fruits, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eriodictyol 7-glucuronide can be synthesized through the glucuronidation of eriodictyol. The process involves the use of glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid to eriodictyol. The reaction typically occurs under mild conditions, with the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA) to facilitate the transfer .

Industrial Production Methods: Industrial production of this compound often involves microbial synthesis. For instance, Corynebacterium glutamicum has been employed as a host to produce eriodictyol directly from tyrosine. This method leverages the biosynthetic pathway of flavonoids, starting from L-tyrosine, which is converted to naringenin chalcone and subsequently to eriodictyol .

Analyse Chemischer Reaktionen

Biosynthetic Formation via Glucuronidation

EDG is synthesized through enzymatic glucuronidation, where uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to eriodictyol. Key insights include:

-

Primary Enzymes : Human UGT1A1, UGT1A9, UGT1A10, and UGT2B7 are major contributors to EDG formation .

-

Reaction Conditions : Requires uridine diphosphate-glucuronic acid (UDPGA) as a cofactor, with optimal activity at physiological pH (7.4) and temperature (37°C) .

-

Metabolic Significance : This conjugation enhances solubility for renal excretion but reduces eriodictyol’s bioavailability .

Enzymatic Degradation and Stability

EDG can undergo hydrolysis back to eriodictyol via β-glucuronidases, which are prevalent in the liver and intestines. Studies highlight:

-

pH-Dependent Stability : EDG is stable in acidic environments (pH 2–5) but hydrolyzes rapidly at neutral-to-alkaline pH (7–9) in the presence of β-glucuronidase .

-

Biological Half-Life : In murine models, EDG exhibits a plasma half-life of ~2.5 hours, with hydrolysis contributing to eriodictyol’s reactivation .

Interaction with Reactive Oxygen Species (ROS)

EDG demonstrates antioxidant activity through radical scavenging:

-

Mechanism : The phenolic hydroxyl groups on the flavanone backbone donate hydrogen atoms to neutralize ROS such as superoxide (O₂⁻) and hydroxyl radicals (- OH) .

-

Quantitative Data :

Role in Redox Reactions

EDG participates in redox cycling, influencing cellular antioxidant defenses:

-

Nrf2 Pathway Activation : EDG upregulates NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) by stabilizing nuclear factor erythroid 2-related factor 2 (Nrf2) .

-

Glutathione Modulation : Enhances glutathione peroxidase (GPx) and glutathione reductase (GR) activities, aiding in glutathione (GSH) regeneration .

Inhibition of Enzymatic Targets

EDG interacts with specific enzymes, altering their activity:

-

Aldose Reductase Inhibition : Binds to the active site of aldose reductase (IC₅₀ = 8.9 µM), preventing sorbitol accumulation in diabetic models .

-

Cytochrome P450 Suppression : Reduces CYP2E1 and CYP3A11 activity, mitigating acetaminophen-induced hepatotoxicity .

Thermal and Photolytic Stability

Limited data exist, but structural analogs suggest:

-

Thermal Degradation : Flavonoid glucuronides decompose above 150°C, forming aglycones and glucuronic acid derivatives.

-

UV Sensitivity : The conjugated system absorbs strongly at 280 nm, leading to photodegradation under prolonged UV exposure.

Key Challenges and Research Gaps

Wissenschaftliche Forschungsanwendungen

Antiallergic Effects

EDG has demonstrated significant antiallergic properties. A study isolated EDG from Chrysanthemum zawadskii var. latilobum and investigated its effects on FcεRI-mediated activation in human basophilic KU812F cells. The results indicated that EDG downregulated the expression of FcεRI on the cell surface and inhibited the activation of protein tyrosine kinases such as Syk and Lyn, as well as extracellular-regulated kinases (ERK) 1/2. These findings suggest that EDG could be developed as a therapeutic candidate for allergic disorders by modulating key signaling pathways involved in allergic responses .

Antioxidant Activity

EDG exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. Research has shown that EDG can scavenge free radicals and inhibit lipid peroxidation, thereby safeguarding cellular integrity. In HepG2 hepatocellular carcinoma cells treated with free fatty acids, EDG significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial function, indicating its potential in preventing oxidative damage .

Neuroprotective Effects

Eriodictyol and its derivatives, including EDG, have been implicated in neuroprotection. Studies suggest that EDG may activate the Nrf2/ARE signaling pathway, which plays a vital role in cellular defense against neurotoxic insults. This mechanism has been linked to improved cognitive functions in models of Alzheimer’s disease by inhibiting amyloid-beta aggregation and tau phosphorylation .

Allergic Response Modulation

A notable study demonstrated the efficacy of EDG in reducing histamine release from KU812F cells upon allergen stimulation. The treatment with varying concentrations of EDG resulted in a dose-dependent inhibition of calcium influx and degranulation, showcasing its potential as an antiallergic agent .

Neuroprotective Efficacy

In an experimental model involving APP/PS1 mice, treatment with eriodictyol significantly improved cognitive deficits and reduced neuroinflammation markers associated with Alzheimer’s disease pathology. This underscores the therapeutic promise of EDG in neurodegenerative conditions .

Comparative Data Table

| Property | Eriodictyol 7-Glucuronide | Eriodictyol |

|---|---|---|

| Antiallergic Activity | Significant | Moderate |

| Antioxidant Activity | High | High |

| Neuroprotective Effects | Yes | Yes |

| Lipid-Lowering Effects | Yes | Limited |

| Mechanism | Nrf2 Activation | Nrf2 Activation |

Wirkmechanismus

The mechanism of action of eriodictyol 7-glucuronide involves its interaction with various molecular targets and pathways. It modulates cell-signaling cascades, including the activation of the Nrf2/HO-1 pathway, which plays a crucial role in protecting cells from oxidative stress and apoptosis. Additionally, it influences the expression of pro-inflammatory cytokines and enhances the activity of antioxidant enzymes .

Vergleich Mit ähnlichen Verbindungen

Eriodictyol 7-glucuronide is unique among flavonoids due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. Similar compounds include:

Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.

Hesperetin: Known for its cardiovascular benefits and anti-inflammatory effects.

Quercetin: A flavonol with potent antioxidant and anti-cancer properties

This compound stands out due to its enhanced bioavailability and specific molecular interactions, making it a valuable compound for various scientific and therapeutic applications.

Biologische Aktivität

Eriodictyol 7-glucuronide (EDG) is a flavonoid compound derived from the metabolism of eriodictyol, a natural product found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. This article delves into the biological activity of EDG, supported by recent research findings, data tables, and case studies.

This compound is characterized by its glucuronide moiety, which enhances its solubility and bioavailability. The compound exerts its biological effects primarily through the modulation of various signaling pathways:

- Nrf2/ARE Pathway : EDG activates the Nrf2 pathway, leading to the expression of antioxidant enzymes that mitigate oxidative stress in cells .

- Inflammatory Pathways : It inhibits pro-inflammatory cytokines and signaling pathways such as NF-κB, thereby reducing inflammation in various models .

Table 1: Key Biological Activities of this compound

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of EDG. In a mouse model of Alzheimer’s disease (AD), EDG significantly improved cognitive function and reduced amyloid-beta (Aβ) aggregation. The mechanism involves the activation of the Nrf2 pathway, which protects against oxidative stress and apoptosis in neuronal cells .

In vitro studies using HT-22 cells demonstrated that EDG inhibited Tau hyperphosphorylation and protected against Aβ-induced neurotoxicity .

Anti-Inflammatory Effects

EDG has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia and reducing the release of inflammatory mediators. In a study involving human basophilic KU812F cells, EDG inhibited FcεRI-mediated degranulation and calcium influx, which are critical in allergic responses .

Antioxidant Activity

The antioxidant capacity of EDG was evaluated using various assays that demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. In HepG2 cells treated with free fatty acids (FFAs), EDG reduced reactive oxygen species (ROS) levels and improved mitochondrial function .

Anticancer Potential

In molecular docking studies, EDG exhibited strong binding affinity to targets associated with cancer progression, suggesting potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Alzheimer’s Disease Model

In a controlled experiment involving APP/PS1 transgenic mice, administration of EDG resulted in significant improvements in memory performance on behavioral tests. Histological analysis revealed a reduction in Aβ plaques and tau pathology compared to untreated controls .

Case Study 2: Hyperlipidemia Management

A study on high-fat diet-induced hyperlipidemia in mice demonstrated that treatment with EDG significantly lowered triglyceride levels and improved lipid profiles. Biochemical assays indicated decreased expression of lipogenic enzymes while enhancing fatty acid oxidation pathways .

Future Perspectives

The potential therapeutic applications of this compound are vast, particularly in neurodegenerative diseases, metabolic disorders, and cancer therapy. Future research should focus on:

- Clinical Trials : To validate efficacy and safety in human subjects.

- Mechanistic Studies : To further elucidate the pathways involved in its biological activities.

- Formulation Development : To enhance bioavailability and targeted delivery systems.

Eigenschaften

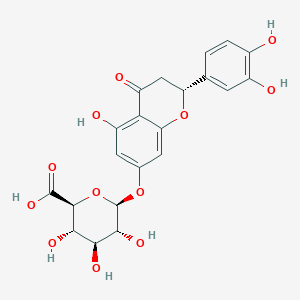

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16+,17+,18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSORAXGDTRAEMV-ZJIWIORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928088 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133360-47-1 | |

| Record name | (2R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5-hydroxy-4-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133360-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriodictyol 7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133360471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fertilization impact the levels of Eriodictyol 7-glucuronide in chokeberry fruit?

A2: Interestingly, applying different fertilization strategies to chokeberry plants seems to influence the concentration of this compound in the fruit. [] Specifically, chokeberries treated with the commercial fertilizer Alkalin exhibited the highest content of this compound compared to control groups or those treated with manganese. This finding suggests that specific nutrient availability might influence the biosynthesis or accumulation of this compound in the fruit.

Q2: Is there evidence that this compound follows Lipinski's Rule of Five?

A3: The provided research does not directly address whether this compound adheres to Lipinski's Rule of Five. [] This rule is used to assess the drug-likeness of a molecule based on its molecular weight, lipophilicity, and hydrogen bonding characteristics. Further investigation into the physicochemical properties of this compound is needed to determine its compliance with these parameters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.